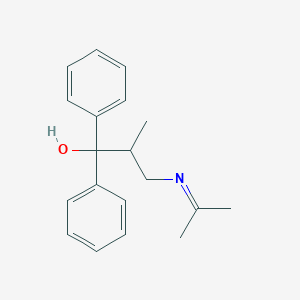![molecular formula C18H17BrN4O2S B12013139 4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12013139.png)
4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Brom-2-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung weist einen Bromphenol-Kern auf, der mit einem Triazolring substituiert ist, der wiederum mit einer Isopropoxyphenylgruppe und einer Sulfanyl-Gruppe funktionalisiert ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Objekt für Studien in der medizinischen Chemie, Biochemie und Materialwissenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-2-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion mit Hydrazinderivaten und geeigneten Aldehyden oder Ketonen synthetisiert werden.
Bromierung: Der Phenolring wird unter kontrollierten Bedingungen mit Brom oder N-Bromsuccinimid (NBS) bromiert, um das Bromatom an der gewünschten Position einzuführen.
Substitutionsreaktionen: Die Isopropoxyphenylgruppe wird durch nukleophile Substitutionsreaktionen eingeführt, wobei häufig Isopropoxyphenylhalogenide verwendet werden.
Endgültige Kupplung: Die Triazol- und Bromphenol-Einheiten werden unter Verwendung geeigneter Kupplungsmittel und -bedingungen gekoppelt, um die endgültige Verbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsmethoden wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Brom-2-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Imin-Gruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile (z. B. Amine, Thiole) substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine, Thiole, unter basischen oder sauren Bedingungen.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.
Biologie
In der biologischen Forschung kann 4-Brom-2-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol auf seine potenziellen biologischen Aktivitäten untersucht werden, wie z. B. antimikrobielle, antifungale oder Antikrebsaktivität. Das Vorhandensein des Triazolrings ist besonders interessant, da er für seine bekannte Bioaktivität bekannt ist.
Medizin
In der medizinischen Chemie könnte diese Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht werden. Der Triazolring und die phenolischen Gruppen sind häufige Motive in vielen pharmakologisch aktiven Verbindungen, was auf potenzielle therapeutische Anwendungen hindeutet.
Industrie
In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen verwendet werden, da sie einzigartige chemische Eigenschaften aufweist.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly interesting due to its known bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring and phenolic groups are common motifs in many pharmacologically active compounds, suggesting potential therapeutic applications.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
Der Wirkungsmechanismus von 4-Brom-2-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Triazolring könnte an Wasserstoffbrückenbindungen oder π-π-Wechselwirkungen teilnehmen, während die phenolische Gruppe an Redoxreaktionen beteiligt sein könnte.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-2-((E)-{[3-(3-Hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol
- 4-Brom-2-((E)-{[3-(3-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 4-Brom-2-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol durch das Vorhandensein der Isopropoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese strukturelle Variation kann zu Unterschieden in der Löslichkeit, Stabilität und Wechselwirkung mit biologischen Zielstrukturen führen, was diese Verbindung für verschiedene Forschungsanwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C18H17BrN4O2S |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17BrN4O2S/c1-11(2)25-15-5-3-4-12(9-15)17-21-22-18(26)23(17)20-10-13-8-14(19)6-7-16(13)24/h3-11,24H,1-2H3,(H,22,26)/b20-10+ |
InChI-Schlüssel |
OGLFXQNZEQCOMI-KEBDBYFISA-N |
Isomerische SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12013057.png)
![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B12013063.png)

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12013085.png)

![Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013103.png)
![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013110.png)
![2-methylpropyl 2-{2-(3-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013118.png)

![[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate](/img/structure/B12013121.png)

![(3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12013129.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013136.png)
![5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)
